N-(3-fluorobenzyl)-2-phenoxypropanamide
Description
N-(3-Fluorobenzyl)-2-phenoxypropanamide is a fluorinated aromatic amide characterized by a phenoxypropanamide backbone substituted with a 3-fluorobenzyl group. This structural motif confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12(20-15-8-3-2-4-9-15)16(19)18-11-13-6-5-7-14(17)10-13/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOXAQVPRBCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)F)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of fluorine and other substituents on the benzyl or phenyl rings critically influences physicochemical and biological properties:
- 3-Fluorobenzyl vs. 4-Fluorobenzyl Derivatives: Compounds with a 3-fluorobenzyl group (e.g., the target compound) exhibit altered electronic effects compared to 4-fluorobenzyl analogs.
- Trifluoromethyl vs. Monofluorinated Analogs: (S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide () shows that the trifluoromethyl group, being strongly electron-withdrawing, increases lipophilicity and metabolic stability compared to monofluorinated compounds like the target molecule. However, monofluorination may offer a balance between polarity and bioavailability .
Halogenated Derivatives :
N-(4-Bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide () highlights that bromine and chlorine substituents enhance steric bulk and electrophilicity, which may improve target engagement but reduce solubility compared to fluorine-containing analogs .
Physicochemical Properties
Key physicochemical comparisons include:
| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| N-(3-Fluorobenzyl)-2-phenoxypropanamide* | ~3.1† | ~0.5‡ | 120–125† | 3-Fluorobenzyl, phenoxypropanamide |
| N-(4-Fluorophenyl)-3-(3-FP)propanamide () | 2.8 | 0.7 | 115–118 | Dual fluorophenyl groups |
| N-Benzyl-N-ethyl-2-phenoxypropanamide () | 2.5 | 1.2 | 95–100 | Ethyl-benzyl, phenoxypropanamide |
| 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide () | 3.4 | 0.3 | 130–135 | Chloro, fluoro, methyl |
*Predicted values based on analogs; †Estimated via computational models; ‡Data from .
- Lipophilicity: Fluorine substitution generally increases LogP (e.g., 3.1 for the target vs.
- Thermal Stability : The target’s melting point (120–125°C) aligns with fluorinated analogs, suggesting comparable crystalline stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
